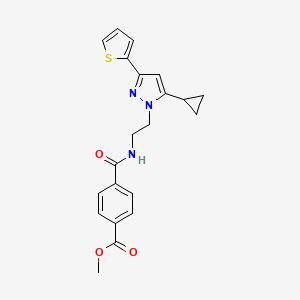![molecular formula C20H22N4O4 B2718022 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 946235-42-3](/img/structure/B2718022.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is the condensation reaction between a benzo[d][1,3]dioxole derivative and a piperazine derivative under basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated solvents and bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the areas of neuropharmacology and oncology.
Medicine
Medically, this compound is studied for its potential therapeutic effects. It may exhibit properties such as anti-inflammatory, anti-cancer, or anti-microbial activities, making it a promising lead compound for new drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its structural properties may contribute to the creation of polymers, resins, or coatings with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of signaling pathways, leading to changes in cellular functions. For example, it may inhibit the activity of certain kinases, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one
- (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-ethoxypyrimidin-3-yl)piperazin-1-yl)prop-2-en-1-one
- (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-ethoxypyrazin-3-yl)piperazin-1-yl)prop-2-en-1-one
Uniqueness
What sets (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one apart from similar compounds is its specific combination of functional groups and structural motifs. This unique arrangement allows for distinct interactions with biological targets and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(6-ethoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-2-26-19-7-6-18(21-22-19)23-9-11-24(12-10-23)20(25)8-4-15-3-5-16-17(13-15)28-14-27-16/h3-8,13H,2,9-12,14H2,1H3/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHONLWEFLJNEE-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(prop-2-enoyl)-N-{1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-yl}piperidine-4-carboxamide](/img/structure/B2717941.png)
![N-[1-(Adamantan-1-YL)ethyl]-2-(dimethylamino)acetamide hydrochloride](/img/structure/B2717942.png)
![3-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2717943.png)
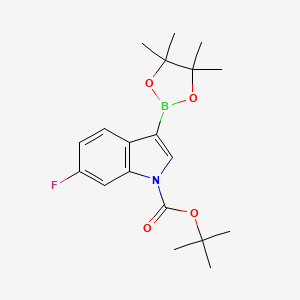
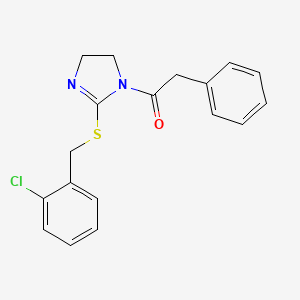
![N-[2,6-bis(propan-2-yl)phenyl]-2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2717950.png)
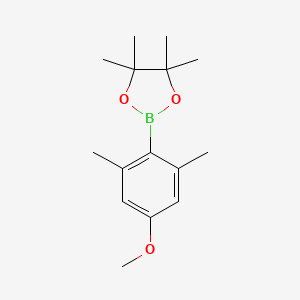
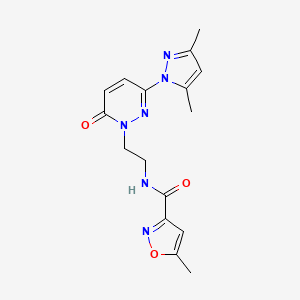
![1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2717953.png)
![2-(1-((2,4-dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2717957.png)
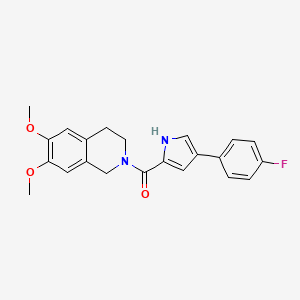
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]acetamide](/img/structure/B2717960.png)
